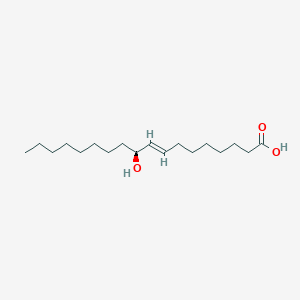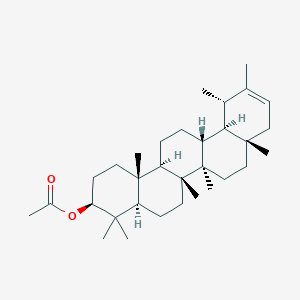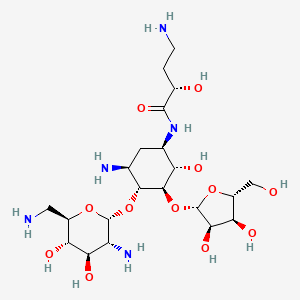
Butirosin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butirosin B is a butirosin that consists of neamine in which is substituted at position 2 by a beta-D-ribofuranosyl and at position 4 by an (S)-2-hydroxy-4-aminobutyryl group. It has a role as an antimicrobial agent. It derives from a neamine. It is a conjugate base of a butirosin B(4+).
A water-soluble aminoglycosidic antibiotic complex isolated from fermentation filtrates of Bacillus circulans. Two components (A and B) have been separated from the complex. Both are active against many gram-positive and some gram-negative bacteria.
Applications De Recherche Scientifique
Biosynthesis and Molecular Biology
Butirosin B, a member of the aminoglycoside antibiotic family, has been extensively studied for its unique biosynthetic pathway. Research reveals that Butirosin is synthesized from ribostamycin/xylostasin, involving enzymes like BtrE and BtrF in specific epimerization reactions at the C‐3′′ position (Takeishi, Kudo, Numakura, & Eguchi, 2015). Another study discusses the biosynthesis of its unique amino acid side chain, (2S)-4-amino-2-hydroxybutyrate (AHBA), through a pathway involving acyl carrier protein-mediated reactions (Li, Llewellyn, Giri, Huang, & Spencer, 2005). Additionally, the incorporation of the AHBA side chain into other antibiotics like amikacin and arbekacin is highlighted for its clinical significance (Llewellyn, Li, & Spencer, 2007).
Genetic and Enzymatic Studies
The identification of the butirosin-biosynthetic gene cluster from Bacillus circulans and the functional analysis of its components provide insights into the genetic underpinnings of butirosin synthesis (Ota, Tamegai, Kudo, Kuriki, Koike-Takeshita, Eguchi, & Kakinuma, 2000). Furthermore, the structural basis of antibiotic resistance mechanisms in relation to butirosin is explored, emphasizing the role of the AHBA group in evading certain resistance enzymes (Fong & Berghuis, 2009).
Antibiotic Resistance and Modification
The crystal structures of enzymes like BtrR, involved in butirosin biosynthesis, have been elucidated, providing insights into the molecular mechanics of antibiotic production and potential resistance mechanisms (Popovic, Tang, Chirgadze, Huang, Blundell, & Spencer, 2006). The biosynthesis of AHBA, a unique and significant component of butirosin, is also a subject of intense study due to its role in combating resistant bacteria (Yukita, Nishida, Eguchi, & Kakinuma, 2003).
Enzymatic Characterization and Applications
Studies on radical SAM dehydrogenases in butirosin biosynthesis open up potential applications in developing novel antibiotics through targeted biosynthesis (Yokoyama, Numakura, Kudo, Ohmori, & Eguchi, 2007). Additionally, the exploration of O-ribosylation in butirosin biosynthesis provides a deeper understanding of antibiotic synthesis pathways (Kudo, Fujii, Kinoshita, & Eguchi, 2007).
Propriétés
Numéro CAS |
34291-03-7 |
|---|---|
Nom du produit |
Butirosin B |
Formule moléculaire |
C21H41N5O12 |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1 |
Clé InChI |
XEQLFNPSYWZPOW-HBYCGHPUSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Synonymes |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



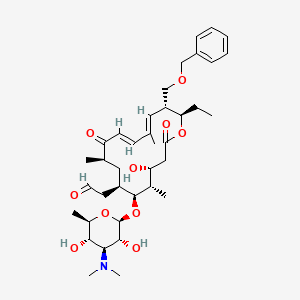

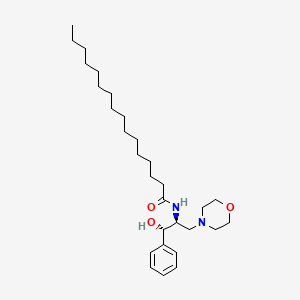
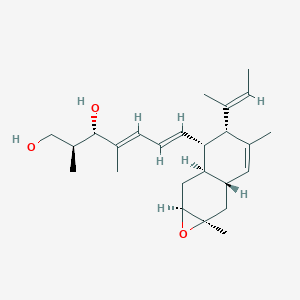
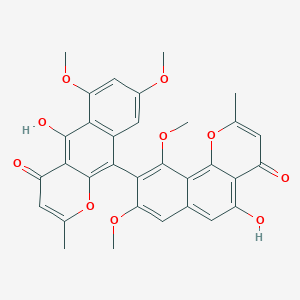
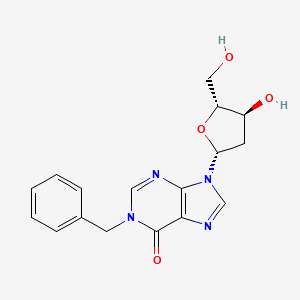
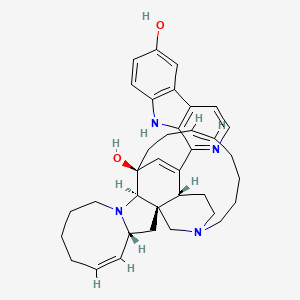
![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)
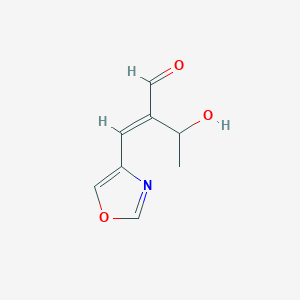
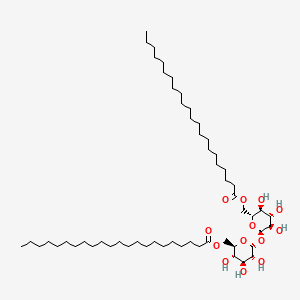
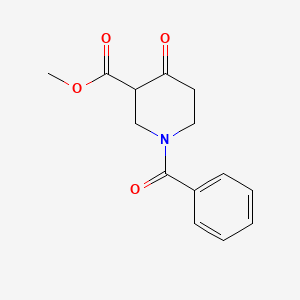
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254621.png)
